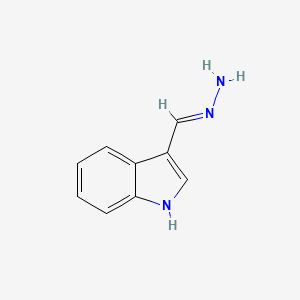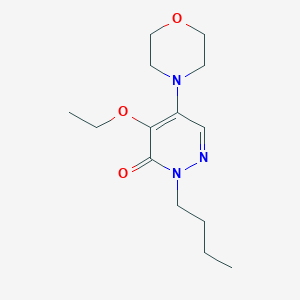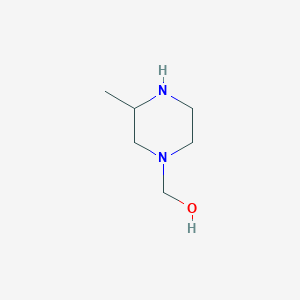
(3-Methylpiperazin-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpiperazin-1-yl)methanol is an organic compound characterized by a piperazine ring substituted with a methyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperazin-1-yl)methanol typically involves the reaction of piperazine with formaldehyde and a methylating agent. One common method is the reductive amination of piperazine with formaldehyde, followed by methylation using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
科学的研究の応用
Chemistry: (3-Methylpiperazin-1-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to known pharmacophores.
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism by which (3-Methylpiperazin-1-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl group can form hydrogen bonds, while the piperazine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Piperazine: A parent compound with a similar structure but lacking the methyl and hydroxymethyl groups.
N-Methylpiperazine: Similar but lacks the hydroxymethyl group.
(4-Methylpiperazin-1-yl)methanol: Similar but with the methyl group on the 4-position of the piperazine ring.
Uniqueness: (3-Methylpiperazin-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(3-methylpiperazin-1-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c1-6-4-8(5-9)3-2-7-6/h6-7,9H,2-5H2,1H3 |
InChIキー |
IMTPOBPBCRRFKA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
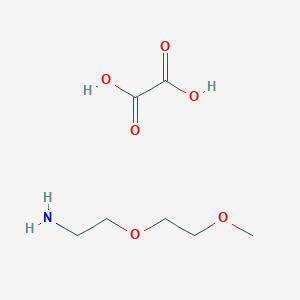
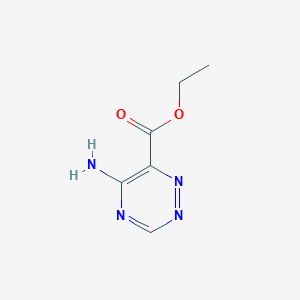
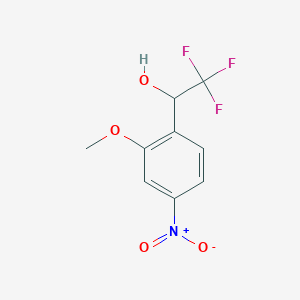
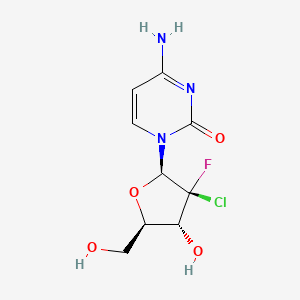
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)


![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
